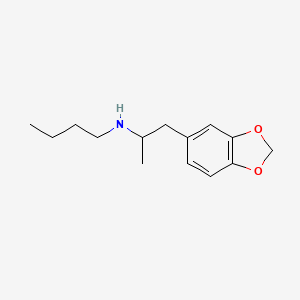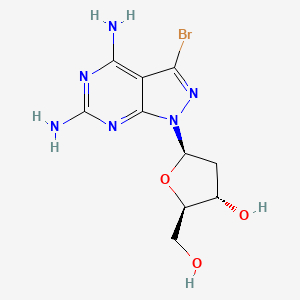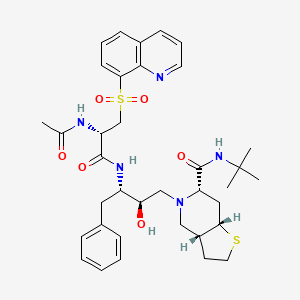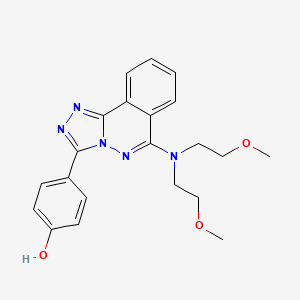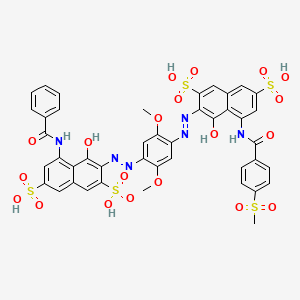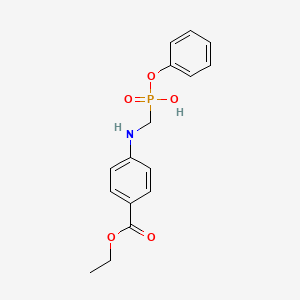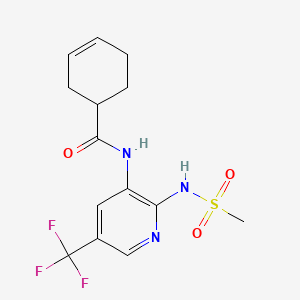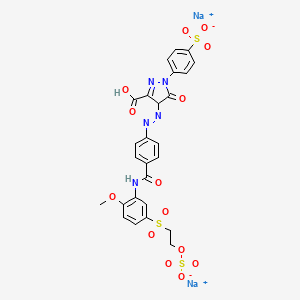
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate is a complex organic compound with significant applications in various scientific fields
Méthodes De Préparation
The synthesis of 1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate involves multiple steps, including the formation of the pyridoindole core and subsequent functionalization. The synthetic route typically includes:
Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the diethylaminopropylamino group and dimethyl groups through specific reactions.
Dimaleate Formation: The final step involves the reaction with maleic acid to form the dimaleate salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
Analyse Des Réactions Chimiques
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate can be compared with similar compounds such as:
1-(3-Diethylaminopropylamino)-4-methyl-5H-pyrido(4,3-b)indole dimaleate: Similar structure but with different functional groups.
N,N-diethyl-N’-(4-methyl-5H-pyrido[4,3-b]indol-1-yl)propane-1,3-diamine di[(2E)-but-2-enedioate]: Another related compound with variations in the side chains.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
111491-26-0 |
|---|---|
Formule moléculaire |
C28H36N4O9 |
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[3-(diethylamino)propylamino]-4,5-dimethylpyrido[4,3-b]indol-8-ol |
InChI |
InChI=1S/C20H28N4O.2C4H4O4/c1-5-24(6-2)11-7-10-21-20-18-16-12-15(25)8-9-17(16)23(4)19(18)14(3)13-22-20;2*5-3(6)1-2-4(7)8/h8-9,12-13,25H,5-7,10-11H2,1-4H3,(H,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clé InChI |
PVUYMXNYANFOKW-LVEZLNDCSA-N |
SMILES isomérique |
CCN(CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)O)C)CC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCN(CC)CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)O)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



